molecular formula C14H9NO2S B1518876 4-[(2-Cyanophenyl)sulfanyl]benzoic acid CAS No. 1021236-88-3

4-[(2-Cyanophenyl)sulfanyl]benzoic acid

Cat. No.: B1518876
CAS No.: 1021236-88-3
M. Wt: 255.29 g/mol
InChI Key: KXOKZLLQIKJLJD-UHFFFAOYSA-N
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Description

4-[(2-Cyanophenyl)sulfanyl]benzoic acid is a chemical compound with the molecular formula C14H9NO2S and a molecular weight of 255.29 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9NO2S/c15-9-11-3-1-2-4-13(11)18-12-7-5-10(6-8-12)14(16)17/h1-8H,(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.

It has a molecular weight of 255.29 g/mol . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Electrochemical Studies and Kinetics

The electrochemical behavior of azo compounds and their derivatives, including those with sulfanyl substituents, has been a subject of study. For example, Mandić et al. (2004) explored the electrochemical reduction of various azo compounds, shedding light on the impact of substituent position and solution pH on their electrochemical properties. This research highlights the potential for similar compounds to be studied for their electrochemical applications, such as in sensors or redox systems (Mandić, Nigović, & Šimunić, 2004).

Organic Synthesis and Drug Metabolism

Compounds containing the sulfanyl group play a crucial role in medicinal chemistry, as demonstrated by Hvenegaard et al. (2012), who investigated the metabolism of Lu AA21004, a novel antidepressant. Their study into the oxidative metabolism of this compound offers insights into the synthesis and potential drug interactions of compounds containing sulfanyl groups, including those similar to 4-[(2-Cyanophenyl)sulfanyl]benzoic acid (Hvenegaard et al., 2012).

Material Science and Polymers

In the realm of materials science, compounds with sulfanyl groups contribute to the development of high-performance polymers. Tapaswi et al. (2015) described the synthesis of transparent aromatic polyimides with high refractive indices, demonstrating the utility of sulfanyl-substituted compounds in creating advanced materials with desirable optical properties (Tapaswi et al., 2015).

Antimicrobial Research

Compounds with sulfanyl and benzoic acid functionalities have been investigated for their antimicrobial properties. Gouda et al. (2010) synthesized new thiazolidinone, thiazoline, and thiophene derivatives, evaluating their antimicrobial activities. Such research underscores the potential for compounds like this compound to be explored for antimicrobial applications (Gouda, Berghot, Shoeib, & Khalil, 2010).

Environmental Science and Biodegradation

In environmental science, the biodegradation of sulfanyl compounds has been studied, as seen in the work of Paszczynski et al. (1992), who explored the mineralization of sulfonated azo dyes and sulfanilic acid. Research in this area could provide a basis for the environmental impact assessment and biodegradation potential of similar compounds (Paszczynski, Pasti-Grigsby, Goszczyński, Crawford, & Crawford, 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

Properties

IUPAC Name

4-(2-cyanophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c15-9-11-3-1-2-4-13(11)18-12-7-5-10(6-8-12)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOKZLLQIKJLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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